Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate
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Overview
Description
Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and organic compounds. This particular compound features a tert-butyl group, an ethynyl group, and a pyridinyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of N-Boc-piperazine and 3-ethynylpyridine.
Reaction Conditions: The N-Boc-piperazine is reacted with 3-ethynylpyridine in the presence of a base such as triethylamine in an appropriate solvent like acetonitrile. The reaction mixture is stirred and cooled to 0°C.
Addition of Reagents: Ethylbromoacetate is added dropwise to the reaction mixture over a period of 15 minutes.
Purification: The resulting product is purified using standard techniques such as column chromatography to obtain this compound in high yield.
Chemical Reactions Analysis
Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions with reagents like alkyl halides or acyl chlorides to form substituted derivatives.
Hydrogenation: Hydrogenation reactions can be performed using catalysts like palladium on carbon to reduce the ethynyl group to an ethyl group.
Scientific Research Applications
Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antibacterial, antifungal, and anticancer properties.
Medicine: It is explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s piperazine ring and pyridinyl group allow it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The exact molecular targets and pathways depend on the specific biological activity being studied .
Comparison with Similar Compounds
Tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate can be compared with other similar compounds, such as:
Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound has an ethoxy group instead of an ethynyl group, leading to different chemical and biological properties.
Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate: This compound features a hydrazino group, which imparts different reactivity and biological activity.
Tert-butyl 4-(5-hydroxypyridin-2-yl)piperazine-1-carboxylate: The presence of a hydroxyl group in this compound affects its solubility and interaction with biological targets.
Properties
Molecular Formula |
C16H21N3O2 |
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Molecular Weight |
287.36 g/mol |
IUPAC Name |
tert-butyl 4-(3-ethynylpyridin-2-yl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21N3O2/c1-5-13-7-6-8-17-14(13)18-9-11-19(12-10-18)15(20)21-16(2,3)4/h1,6-8H,9-12H2,2-4H3 |
InChI Key |
STSIVXDBFVSBLT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=CC=N2)C#C |
Origin of Product |
United States |
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